1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine
Overview
Description
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, including its melting point, boiling point, solubility, and chemical stability.Scientific Research Applications
Antitumor, Antifungal, and Antibacterial Properties
Compounds related to 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine have been studied for their potential antitumor, antifungal, and antibacterial properties. Pyrazole derivatives have shown biological activity against breast cancer and various microbes, highlighting their potential in pharmaceutical applications (Titi et al., 2020).
Anticancer Agents
Several pyrazole derivatives have demonstrated higher anticancer activity compared to standard drugs like doxorubicin, indicating their potential as effective anticancer agents. These compounds have been characterized and evaluated for their in vitro antimicrobial and anticancer activity (Hafez et al., 2016).
Cytotoxic Properties
Pyrazole-based compounds have been examined for their cytotoxic properties in vitro on various tumor cell lines, revealing significant cytotoxic activity. This suggests their potential use in cancer therapy (Kodadi et al., 2007).
Polymerization Catalysts
Pyrazolyl compounds have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide, showing potential in polymer chemistry. The resulting polymers have moderate molecular weights and varied polydispersity indices, indicating their utility in material sciences (Matiwane et al., 2020).
Corrosion Inhibition
Bipyrazolic-type organic compounds have been theoretically studied for their potential as corrosion inhibitors. Their effectiveness and reactive sites were analyzed, showing agreement with experimental data and highlighting their applicability in corrosion prevention (Wang et al., 2006).
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound, as well as its toxicity and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
I hope this general guide is helpful. If you have a different compound or a specific question about “1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine”, feel free to ask!
properties
IUPAC Name |
2-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-4-15-6-10(9(3)14-15)7-16-11(12)5-8(2)13-16/h5-6H,4,7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPUHZIPUVTLKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN2C(=CC(=N2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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